N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
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Overview
Description
The compound “N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide” is a complex organic molecule. It is related to a class of compounds known as triazolopyrazines . These compounds are known for their versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of similar compounds involves reactions with various nucleophiles . For instance, aromatic pyrazolo[5,1-c][1,2,4]triazines reacted with lithium diphenyl- and methyl (phenyl)phosphides in THF at lower temperature to give nucleophilic addition products . Further oxidation with atmospheric oxygen or N-bromosuccinimide afforded previously unknown phosphine oxides .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by various techniques such as IR, 1H, 13C, and 31P NMR, and mass spectra and X-ray analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include nucleophilic addition and oxidation . For instance, aromatic pyrazolo[5,1-c][1,2,4]triazines reacted with lithium diphenyl- and methyl (phenyl)phosphides in THF at lower temperature to give nucleophilic addition products . Further oxidation with atmospheric oxygen or N-bromosuccinimide afforded previously unknown phosphine oxides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s −1 and P = 34.8 GPa) .Scientific Research Applications
Cardiovascular Research Applications
Synthesis and Coronary Vasodilating Activities : Research has explored the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, including pyridazine derivatives. These compounds have been evaluated for their coronary vasodilating and antihypertensive activities, highlighting their potential as cardiovascular agents (Sato et al., 1980).
Antitumor and Antimicrobial Activities
Enaminones as Building Blocks : Enaminones have been utilized to synthesize substituted pyrazoles and pyridine derivatives, including [1,2,4]triazolo[4,3-a]pyrimidines. These derivatives have shown cytotoxic effects against human breast and liver carcinoma cell lines, alongside antimicrobial activity, underscoring their utility in developing antitumor and antimicrobial agents (Riyadh, 2011).
Anti-inflammatory and Antihistaminic Applications
Eosinophil Infiltration Inhibitors : Compounds incorporating [1,2,4]triazolo[1,5-b]pyridazine and imidazo[1,2-b]pyridazine structures, especially when fused with cyclic amines, have been synthesized and shown to possess antihistaminic activity and inhibit eosinophil infiltration. This research indicates potential applications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Synthetic Methodologies and Chemical Properties
Synthesis of Fused Pyridazine Derivatives : Studies have focused on the synthesis of various heterocyclic compounds, including [1,2,4]triazolo[4,3-b]pyridazine derivatives. These research efforts are crucial for expanding the chemical space of heterocyclic compounds with potential pharmacological applications. The methodologies developed can aid in the synthesis of novel compounds with targeted therapeutic activities (Bhuiyan et al., 2006).
Future Directions
properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N9O/c1-22(2,3)21-26-25-18-9-10-19(27-31(18)21)30-13-15(14-30)28(4)20(32)16-7-8-17(24-23-16)29-11-5-6-12-29/h7-10,15H,5-6,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQOPQWZCLSGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=NN=C(C=C4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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